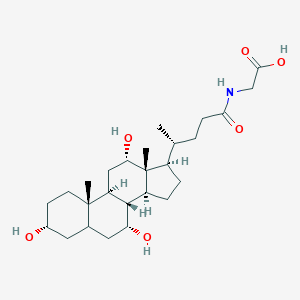

Glycocholic acid

Vue d'ensemble

Description

Il se présente sous forme de sel de sodium dans la bile des mammifères et est un conjugué de l’acide cholique avec la glycine . Le glycocholate joue un rôle crucial dans la digestion et l’absorption des graisses alimentaires en agissant comme un détergent pour solubiliser les graisses afin de les absorber .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le glycocholate peut être synthétisé par conjugaison de l’acide cholique avec la glycine. La réaction implique généralement l’activation du groupe carboxyle de l’acide cholique, suivie de sa réaction avec la glycine dans des conditions contrôlées pour former du glycocholate .

Méthodes de production industrielle : En milieu industriel, le glycocholate est souvent produit en extrayant l’acide cholique de la bile bovine, puis en le conjuguant avec la glycine. Le processus implique plusieurs étapes de purification pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Table 1: Key Synthetic Methods for Glycocholic Acid

-

One-Pot Method : Combines condensation and hydrolysis steps in a single vessel, minimizing intermediate isolation. Wang et al. achieved >90% yield using NaOH for hydrolysis .

-

Mixed Anhydride Approach : Replaces toxic ethyl chloroformate with isobutyl chloroacetate, enhancing safety while maintaining efficiency .

Hydrolysis Reactions

Alkaline hydrolysis is pivotal in releasing this compound from ester derivatives:

Table 2: Hydrolysis Conditions and Outcomes

-

Hydrolysis under alkaline conditions cleaves ester bonds, yielding this compound or its sodium salt. Subsequent acidification precipitates the free acid .

In Vivo Biochemical Reactions

This compound undergoes enterohepatic circulation and enzymatic transformations:

-

Biosynthesis : Synthesized in the liver via conjugation of cholic acid with glycine. Enzymes like bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyze this process .

-

Enterohepatic Recycling :

Anti-Inflammatory Mechanisms

This compound modulates inflammatory pathways through biochemical interactions:

Table 3: Pharmacological Reactivity in Inflammation

-

Mechanistic Insight : this compound binds farnesoid X receptor (FXR), suppressing pro-inflammatory cytokines and enhancing bile acid homeostasis .

Stability and Decomposition

Applications De Recherche Scientifique

Glycocholate has numerous scientific research applications, including:

Mécanisme D'action

Le glycocholate agit comme un détergent pour solubiliser les graisses afin de les absorber. Il interagit avec les graisses alimentaires, les décomposant en micelles plus petites qui peuvent être facilement absorbées par la muqueuse intestinale . Les cibles moléculaires comprennent les molécules lipidiques dans l’alimentation, et les voies impliquées sont celles liées à la digestion et à l’absorption des lipides .

Composés similaires :

Taurocholate : Un autre conjugué d’acide biliaire, mais avec de la taurine au lieu de la glycine.

Cholate : La forme non conjuguée de l’acide cholique.

Désoxycholate : Un acide biliaire secondaire formé par l’action bactérienne sur le cholate dans l’intestin.

Comparaison : Le glycocholate est unique en raison de sa conjugaison avec la glycine, qui lui confère des propriétés spécifiques telles qu’une meilleure solubilité et des voies métaboliques différentes par rapport au taurocholate et au désoxycholate . Son rôle de détergent dans l’émulsification des graisses est similaire à celui d’autres acides biliaires, mais ses interactions spécifiques et ses caractéristiques d’absorption le rendent distinct .

Comparaison Avec Des Composés Similaires

Taurocholate: Another bile acid conjugate, but with taurine instead of glycine.

Cholate: The unconjugated form of cholic acid.

Deoxycholate: A secondary bile acid formed by bacterial action on cholate in the intestine.

Comparison: Glycocholate is unique due to its glycine conjugation, which imparts specific properties such as enhanced solubility and different metabolic pathways compared to taurocholate and deoxycholate . Its role as a detergent in fat emulsification is similar to other bile acids, but its specific interactions and absorption characteristics make it distinct .

Propriétés

Numéro CAS |

475-31-0 |

|---|---|

Formule moléculaire |

C26H43NO6 |

Poids moléculaire |

465.6 g/mol |

Nom IUPAC |

2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+/m0/s1 |

Clé InChI |

RFDAIACWWDREDC-DPTHIFDSSA-N |

SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

SMILES isomérique |

CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C |

SMILES canonique |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

melting_point |

170 °C |

Key on ui other cas no. |

475-31-0 |

Description physique |

Dihydrate: Solid; [Sigma-Aldrich MSDS] |

Solubilité |

0.0033 mg/mL |

Synonymes |

Cholylglycine Glycine Cholate Glycocholate Glycocholate Sodium Glycocholic Acid Glycocholic Acid, Sodium Salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.